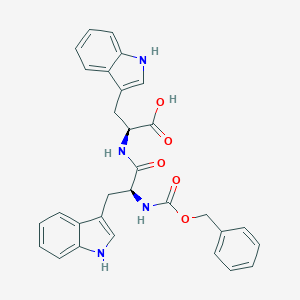

Z-Trp-trp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVSKBFIFVGVSE-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Trp-Trp-OH: Properties, Synthesis, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Protected Dipeptide

In the intricate world of peptide science, Z-Trp-Trp-OH stands out as a crucial building block.[1][2] It is a dipeptide composed of two L-tryptophan residues, where the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group.[3][4][5] This protecting group is fundamental to peptide synthesis, preventing unwanted side reactions at the amino terminus and allowing for controlled, sequential additions of amino acids to a growing peptide chain.[2][6][7] The presence of two tryptophan residues, with their bulky and electron-rich indole side chains, imparts unique properties to this molecule, influencing its interactions with biological targets and making it a subject of interest in drug discovery and neurobiology.[1][8]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₈N₄O₅ | [1][2] |

| Molecular Weight | 524.58 g/mol | [1] |

| CAS Number | 57850-17-6 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 200-206 °C | [1] |

| Optical Rotation | [α]²⁰_D = -13 ± 2º (c=1 in DMF) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Storage Conditions | 2-8°C, dry and sealed | [1][2][9][10] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a specific, comprehensive public database for this compound spectra is not available, we can infer the expected spectral characteristics based on the known properties of its constituent parts: the benzyloxycarbonyl group and the tryptophan residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to be complex. Key signals would include aromatic protons from the two indole rings of tryptophan and the phenyl ring of the Z-group. The indole -NH protons typically appear as a downfield singlet around 10.1 ppm, though this signal can be broadened or absent in the presence of water due to chemical exchange.[13] Aliphatic protons from the α- and β-carbons of the tryptophan residues would also be present.

-

¹³C NMR: The ¹³C NMR spectrum would show a multitude of signals corresponding to the 30 carbon atoms in the molecule. Distinctive signals would arise from the carbonyl carbons of the peptide bond and the Z-group, as well as the aromatic carbons of the indole and phenyl rings.[14]

Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Characteristic absorption bands would be observed for:

-

N-H stretching of the indole and amide groups.

-

C=O stretching of the carbamate (Z-group), the amide (peptide bond), and the carboxylic acid.

-

Aromatic C-H and C=C stretching from the indole and phenyl rings.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The expected molecular ion peak would correspond to the calculated molecular weight of 524.58 g/mol .

Synthesis and Purification: A Methodological Overview

This compound is typically synthesized using solution-phase peptide synthesis methodologies.[5][7] The general strategy involves the coupling of two tryptophan building blocks, one with a protected N-terminus (Z-Trp-OH) and the other with a protected C-terminus (e.g., Trp-OMe).

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis.[3][4] Its primary advantages include:

-

Ease of Introduction: It is typically introduced by reacting the amino acid with benzyl chloroformate under alkaline conditions.[15]

-

Stability: The Z-group is stable under the conditions used for peptide coupling.[3]

-

Prevention of Racemization: Its use can help to minimize the racemization of the amino acid during activation.[3]

-

Controlled Removal: The Z-group can be removed under specific conditions, such as catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid, which do not cleave the peptide bonds.[3][4]

A Representative Synthesis Workflow

The synthesis of this compound involves a series of controlled steps to form the dipeptide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. proprep.com [proprep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

Unlocking the Potential of a Tryptophan Dipeptide: A Technical Guide to the Biological Activity of Z-Trp-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-tryptophyl-L-tryptophan (Z-Trp-Trp-OH) is a protected dipeptide that, while primarily recognized as a building block in synthetic peptide chemistry, holds intriguing, albeit largely unexplored, potential for direct biological activity.[1][2] The presence of two tryptophan residues within a constrained dipeptide structure suggests the possibility of unique interactions with biological systems, particularly in the realms of neurobiology and oncology. This guide provides a comprehensive technical overview of the theoretical framework for this compound's biological activity, grounded in the well-established roles of tryptophan and its metabolites. It further outlines detailed experimental protocols for researchers to investigate and validate these potential activities, thereby offering a roadmap for future research and drug discovery efforts.

Introduction: Beyond a Building Block

This compound is a dipeptide derivative valued for its application in peptide synthesis.[1][3] The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group, enabling controlled, sequential additions of amino acids in both solid-phase and solution-phase peptide synthesis.[2] Its structure, featuring two consecutive tryptophan residues, enhances its potential for specific biological interactions, making it a person of interest in drug discovery.[1]

While its primary utility has been in the synthesis of more complex peptides, the inherent chemical nature of the Trp-Trp moiety warrants a closer examination of its intrinsic biological potential.[3] Tryptophan is a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway, which are deeply implicated in neurological function and immune response.[4][5] This guide will delve into the theoretical underpinnings of this compound's potential bioactivity and provide the practical methodologies to explore it.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| CAS Number | 57850-17-6 | [3] |

| Molecular Formula | C₃₀H₂₈N₄O₅ | [3] |

| Molecular Weight | 524.57 g/mol | |

| Appearance | White to off-white powder | [3] |

| Optical Rotation | [α]D20 = -13 ± 2º (c=1 in DMF) | [3] |

| Storage Conditions | 2-8°C, dry and sealed |

Theoretical Framework for Biological Activity

The potential biological activity of this compound can be extrapolated from the known functions of tryptophan and its metabolites. The dipeptidic nature of this compound may offer advantages in terms of stability and cellular uptake compared to free tryptophan.

Neurological Applications

Tryptophan is the sole precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter regulating mood, sleep, and appetite.[4][6] It is actively transported across the blood-brain barrier.[4]

Hypothesis: this compound may act as a pro-drug for tryptophan, leading to increased serotonin synthesis in the brain. Its potential to modulate neurotransmitter systems makes it a candidate for investigation in mood disorders.[1][3]

Caption: Potential contribution of this compound to the serotonin synthesis pathway.

Oncological and Immunomodulatory Relevance

The majority of tryptophan is metabolized through the kynurenine pathway, which plays a significant role in the tumor microenvironment by promoting immune evasion.[7] Tryptophan metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses.

Hypothesis: this compound or its metabolites could potentially modulate the kynurenine pathway or interact with the AhR, thereby influencing immune cell function and tumor progression. This makes it a target for investigation in cancer research.[1]

Caption: Overview of the Kynurenine Pathway and potential influence of this compound.

Experimental Protocols for Investigating Biological Activity

The following protocols provide a starting point for researchers to systematically evaluate the biological effects of this compound.

In Vitro Neuroactivity Assessment: Serotonin Receptor Binding Assay

This protocol determines if this compound or its metabolites can compete with a radiolabeled ligand for binding to serotonin receptors, suggesting a direct interaction.

Objective: To evaluate the binding affinity of this compound to the human 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

-

Assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4).

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific binding control: 10 µM 5-HT.

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation: Culture and harvest HEK293-5-HT1A cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in the same buffer and store at -80°C.

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

-

Add 50 µL of the cell membrane preparation (20-40 µg protein).

-

For non-specific binding, use 10 µM 5-HT instead of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

In Vitro Anticancer Activity: Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability of a human glioblastoma cell line (e.g., U87 MG).

Materials:

-

U87 MG human glioblastoma cell line.

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

This compound stock solution (in sterile DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well cell culture plates.

-

Multichannel pipette and plate reader.

Methodology:

-

Cell Seeding: Seed U87 MG cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound (e.g., concentrations ranging from 1 µM to 100 µM). Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of this compound to determine the IC₅₀ value.

Caption: Standard workflows for assessing the potential neuroactivity and anticancer effects of this compound.

Future Directions and Conclusion

The biological activity of this compound remains a nascent field of investigation. The true potential of this dipeptide will only be realized through rigorous experimental validation. Future studies should expand upon the foundational assays described here to include:

-

Metabolism Studies: Investigating the enzymatic cleavage of the Z-group and the peptide bond in relevant biological systems to confirm the release of tryptophan or Trp-Trp.

-

In Vivo Models: Progressing to animal models of depression or cancer to assess efficacy, pharmacokinetics, and safety.

-

Mechanism of Action Studies: If activity is confirmed, further experiments will be necessary to elucidate the precise molecular targets and signaling pathways involved.

References

-

This compound. MySkinRecipes. [Link]

-

Role of Tryptophan Metabolism in Cancer. PMC - NIH. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. [Link]

-

Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. NIH. [Link]

-

Z-Trp-OH [7432-21-5]. Aapptec Peptides. [Link]

-

Z-Trp(Boc)-OH DCHA [218938-57-9]. Aapptec Peptides. [Link]

-

Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases. MDPI. [Link]

-

Ultrahigh Throughput Evolution of Tryptophan Synthase in Droplets via an Aptamer Sensor. ACS Publications. [Link]

-

Acute tryptophan depletion attenuates brain-heart coupling following external feedback. Frontiers. [Link]

-

Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. PMC - NIH. [Link]

-

The significance of tryptophan in human nutrition. PubMed. [Link]

-

Tryptophan-Related Signaling Molecules: Targets and Functions. AVESIS. [Link]

-

Amino Acid Trp: The Far Out Impacts of Host and Commensal Tryptophan Metabolism. PMC. [Link]

-

Acute tryptophan depletion attenuates brain-heart coupling following external feedback. Frontiers in Neuroscience. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. PMC - PubMed Central. [Link]

-

Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases. PubMed. [Link]

-

Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response. NIH. [Link]

-

Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium. NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. Tryptophan-Related Signaling Molecules: Targets and Functions | AVESİS [avesis.gazi.edu.tr]

- 6. The significance of tryptophan in human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Tryptophan Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-Trp-Trp-OH in Neuroscience Research

Executive Summary

The study of neuromodulatory compounds is a cornerstone of modern neuroscience, offering windows into the complex regulation of neural circuits that underlie behavior and cognition. Within the vast landscape of endogenous and synthetic molecules, tryptophan-containing dipeptides are emerging as a class of compounds with significant, yet underexplored, potential. This technical guide focuses on Z-Trp-Trp-OH (N-benzyloxycarbonyl-L-tryptophyl-L-tryptophan), a protected dipeptide derivative. While direct research on this compound in neuroscience is nascent, its structural components—two tryptophan residues—place it at the intersection of critical metabolic and signaling pathways, including those for serotonin and kynurenine.[1][2][3] This document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes the known biochemistry of this compound and related tryptophan dipeptides, postulates its potential mechanisms of action within the central nervous system (CNS), and provides detailed, field-proven methodologies for its investigation. Our objective is to provide a robust framework for designing and executing experiments to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Emerging Role of Tryptophan Dipeptides in Neuromodulation

Tryptophan is an essential amino acid renowned as the sole precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), a key regulator of mood, sleep, and cognition.[4][5] However, the vast majority of tryptophan metabolism proceeds down the kynurenine pathway, producing a range of neuroactive compounds.[2][4] This positions tryptophan and its derivatives as critical modulators of the delicate balance between neuroexcitation and neuroinflammation.[1][2]

Recent studies have highlighted that short-chain peptides, particularly dipeptides containing tryptophan, can exert potent biological effects. For instance, tryptophan-methionine (WM) and tryptophan-tyrosine (WY) dipeptides have been shown to suppress microglial activation and neuroinflammation in models of Alzheimer's disease, ultimately improving cognitive function.[6][7] These findings suggest that dipeptides can be absorbed and potentially cross the blood-brain barrier to modulate CNS pathophysiology. The conformation of these dipeptides, specifically with tryptophan at the N-terminus, appears crucial for their memory-enhancing effects.[7]

This compound, with its two tryptophan residues, presents a unique subject for investigation. The benzyloxycarbonyl ("Z") group is a common protecting group in peptide synthesis, making the compound a valuable building block for more complex bioactive peptides.[8][9] However, its own intrinsic bioactivity remains an open question. It is plausible that this compound could act as a prodrug, being metabolized to Trp-Trp, or it may interact directly with CNS targets. This guide explores the necessary steps to elucidate these possibilities.

Physicochemical Profile and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to designing valid biological experiments.

Core Properties

This compound is a dipeptide derivative valued in biochemical research for its role in peptide synthesis and as a potential precursor for bioactive molecules.[8]

| Property | Value | Source |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-tryptophan | [10] |

| Synonyms | This compound, Cbthis compound | [8] |

| CAS Number | Not broadly listed; related to Z-Trp-OH: 7432-21-5 | [11][12] |

| Molecular Formula | C29H27N4O5 (as calculated) | |

| Molecular Weight | ~527.55 g/mol (as calculated) | |

| Appearance | Typically a white to light yellow crystalline powder | [10] |

| Solubility | Soluble in organic solvents like methanol and DMSO | [10] |

| Storage | 2-8°C to ensure stability | [10] |

Synthesis Overview

The synthesis of Z-protected amino acids and dipeptides is a well-established process in organic chemistry. The "Z" group (benzyloxycarbonyl) is introduced to protect the N-terminus of an amino acid during peptide coupling.

A standard synthesis route involves dissolving L-tryptophan in an alkaline solution (e.g., 1M NaOH) at a reduced temperature (0°C).[10][13] Benzyl chloroformate, the source of the "Z" group, is then added dropwise.[10][13] This reaction yields N-Cbz-L-Tryptophan (Z-Trp-OH). To synthesize this compound, this protected amino acid would then be activated and coupled with a second, C-terminus-protected tryptophan molecule, followed by deprotection of the C-terminus. This process makes this compound a key intermediate in the synthesis of more complex tryptophan-containing peptides.[8][9]

Postulated Mechanisms of Action in the Central Nervous System

While direct evidence for this compound's CNS activity is limited, we can formulate several testable hypotheses based on its structure and the known functions of related molecules.

-

Serotonergic System Modulation: As a compound rich in tryptophan, this compound could serve as a delivery vehicle for tryptophan, thereby increasing substrate availability for serotonin synthesis in the brain.[4][5][14] This could potentially influence mood and stress responses.

-

Kynurenine Pathway Interaction: The dipeptide could influence the enzymatic activity within the kynurenine pathway, which is increasingly implicated in neurodegenerative and psychiatric disorders.[1][2] This could shift the balance of neurotoxic versus neuroprotective metabolites.

-

Microglial Regulation and Anti-Neuroinflammatory Effects: Inspired by the actions of WM and WY dipeptides, this compound may directly suppress the activation of microglia, the brain's resident immune cells.[6] This would involve inhibiting the production of inflammatory cytokines, a key pathological feature in many CNS diseases.[6]

-

Direct Receptor Interaction: The dipeptide structure itself might have an affinity for specific CNS receptors, such as G-protein coupled receptors (GPCRs), that are known to be modulated by neuropeptides.[15]

The following diagram illustrates these potential pathways for investigation.

Caption: Postulated Mechanisms of Action for this compound in the CNS.

In Vitro Methodologies for Mechanistic Investigation

To validate the hypotheses above, a systematic in vitro screening approach is essential. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol: Assessing Impact on Microglial Activation

This protocol determines if this compound can suppress the inflammatory response in microglia, a key indicator of anti-neuroinflammatory potential.

-

Objective: To quantify the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Cell Line: BV-2 murine microglial cell line (or primary microglia).

-

Methodology:

-

Cell Plating: Plate BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO or appropriate solvent).

-

Causality Insight: Pre-treatment allows the compound to enter the cells and potentially engage its targets before the inflammatory cascade is initiated.

-

-

Stimulation: Add LPS (100 ng/mL) to all wells except the negative control group. Incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure absorbance at 540 nm. A standard curve using sodium nitrite must be generated for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect remaining supernatant.

-

Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Viability Control (MTT Assay):

-

After collecting the supernatant, add MTT reagent to the remaining cells to assess cytotoxicity. This is a critical validation step to ensure that any reduction in inflammatory markers is not due to cell death.

-

-

-

Expected Outcome: A dose-dependent reduction in NO, TNF-α, and IL-6 levels in the this compound treated groups compared to the LPS-only group, with no significant change in cell viability.

Protocol: Tryptophan Fluorescence Assay for Receptor Binding

The intrinsic fluorescence of tryptophan can be exploited to develop a preliminary binding assay.[16][17] If this compound binds to a protein target, the local environment of its tryptophan residues will change, leading to a shift in fluorescence intensity or wavelength.

-

Objective: To detect direct binding of this compound to a purified CNS receptor or protein of interest.

-

Reagents: Purified target protein, this compound, appropriate assay buffer.

-

Methodology:

-

Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and scan emission from 310 nm to 400 nm.

-

Protein Titration: Determine the baseline fluorescence of the target protein at a fixed concentration.

-

Ligand Titration: Add increasing concentrations of this compound to the protein solution.

-

Data Acquisition: Record the fluorescence emission spectrum after each addition.

-

Validation: A change (quenching or enhancement) in the fluorescence intensity or a shift in the emission maximum upon addition of this compound suggests a binding interaction. An inner filter effect correction may be necessary.[16]

-

-

Causality Insight: This label-free method provides an initial screen for direct interactions. Positive hits must be validated with more quantitative methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

In Vivo Models and Experimental Workflows

Translating in vitro findings into a physiological context requires robust animal models.

Model Selection: 5XFAD Mouse Model for Alzheimer's Disease

Given the promising results of tryptophan dipeptides in Alzheimer's models, the 5XFAD mouse is an excellent starting point.[6] This model rapidly develops amyloid-β (Aβ) deposition, microglial activation, and cognitive deficits.

Experimental Workflow: Assessing Therapeutic Efficacy

The following diagram outlines a comprehensive workflow for an in vivo study.

Caption: Comprehensive In Vivo Workflow for this compound Efficacy Testing.

-

Rationale for Workflow: This longitudinal design allows for the assessment of both cognitive outcomes and the underlying neuropathological and biochemical changes.

-

Behavioral Assays: The Y-maze and Morris water maze are standard, validated tests for assessing the types of memory deficits seen in the 5XFAD model and Alzheimer's patients.[7]

-

Histopathology: Directly measures the compound's effect on core pathologies—amyloid plaques and neuroinflammation (microgliosis).

-

Biochemistry: ELISA confirms the anti-inflammatory effects seen in vitro, while HPLC can determine if this compound administration alters the brain's tryptophan, serotonin, or kynurenine pathway metabolite levels, directly testing our mechanistic hypotheses.

-

Conclusion and Future Directions

This compound stands as a molecule of interest at the nexus of peptide chemistry and neuroimmunology. While its direct biological functions are yet to be characterized, its structural relationship to bioactive tryptophan dipeptides provides a strong rationale for its investigation. The methodologies outlined in this guide—from in vitro screens of neuroinflammation to comprehensive in vivo efficacy studies—provide a clear and robust pathway for elucidating its potential.

Future research should focus on determining its metabolic fate, blood-brain barrier permeability, and identifying its specific molecular targets. Success in these areas could position this compound or related derivatives as novel therapeutic leads for a range of neurological disorders characterized by neuroinflammation and metabolic dysregulation, including Alzheimer's disease and major depression.

References

-

Ano, Y., et al. (2019). Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology. International Journal of Molecular Sciences. [Link]

-

Lin, L., & Funato, Y. (2020). Protein-based tools for studying neuromodulation. PMC - NIH. [Link]

-

Maruyama, K., et al. (2024). Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders. PubMed. [Link]

-

Frølund, B., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. RSC Publishing. [Link]

-

Taghert, P. H., & Nitabach, M. N. (2012). Peptide neuromodulation in invertebrate model systems. PMC - PubMed Central. [Link]

-

Ano, Y., et al. (2019). Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. MDPI. [Link]

-

Che, Y., et al. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers. [Link]

-

Khedr, S., et al. (2020). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. PubMed. [Link]

-

Khedr, S., et al. (2020). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. ResearchGate. [Link]

-

Al-Kuraishy, H. M., et al. (2023). The Role of Tryptophan Metabolites in Neuropsychiatric Disorders. MDPI. [Link]

-

Fricker, L. D. (2007). Minireview: Neuropeptidomics to study peptide processing in animal models of obesity. Endocrinology. [Link]

- Raschig, M., et al. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Poskus, E., et al. (2022). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. PMC - PubMed Central. [Link]

-

Lakshmi, A., & Devi, S. (2020). Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs. Frontiers. [Link]

-

Chew, Y. L. (2018). Neuropeptides Modulate Behavioral Arousal in Worms. YouTube. [Link]

-

Tumber, A. (2018). Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. Structural Genomics Consortium. [Link]

-

Kaszycki, P., et al. (2015). Fast and sensitive total protein and Peptide assays for proteomic analysis. PubMed. [Link]

-

Li, Y., et al. (2023). Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases. PMC - PubMed Central. [Link]

-

Aapptec Peptides. (n.d.). Z-Trp-OH [7432-21-5]. Aapptec.com. [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. [Link]

-

Varghese, M., et al. (2021). The neural basis of psychedelic action. PMC - PubMed Central. [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. PMC - PubMed Central. [Link]

-

Petkov, V. I., et al. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. PubMed. [Link]

-

Van Donkelaar, E. L., et al. (2012). Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice. PubMed Central. [Link]

-

MDPI. (n.d.). Molecules | An Open Access Journal from MDPI. mdpi.com. [Link]

Sources

- 1. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. scbt.com [scbt.com]

- 12. peptide.com [peptide.com]

- 13. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 14. Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein-based tools for studying neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]

- 17. Fast and sensitive total protein and Peptide assays for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Prospective Role of Z-Trp-Trp-OH in Serotonin Pathway Studies

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its central neurotransmitter, is a critical regulator of a vast array of physiological processes, including mood, cognition, and gastrointestinal function.[1][2] The synthesis of serotonin is intricately linked to the availability of its essential amino acid precursor, L-tryptophan.[3][4][5][6] Consequently, molecules that can modulate the metabolic fate of L-tryptophan are of significant interest in neuroscience and drug development. This guide explores the potential, yet currently uninvestigated, role of the protected dipeptide Z-Trp-Trp-OH in the study of the serotonin pathway. While this compound is primarily known as a building block in peptide synthesis[7], its structure, containing two tryptophan residues, positions it as a candidate for interacting with key enzymes in tryptophan metabolism. This document will provide a comprehensive overview of the serotonin pathway, introduce this compound, and propose a framework for investigating its hypothetical role as a modulator of this crucial system.

The Serotonin and Kynurenine Pathways: A Balancing Act

L-tryptophan is a critical branch point for two major metabolic pathways: the serotonin pathway and the kynurenine pathway. The distribution of tryptophan between these pathways has profound implications for both central nervous system function and peripheral physiology.

The Serotonin Synthesis Pathway

The synthesis of serotonin is a two-step enzymatic process.[8][9]

-

Hydroxylation of Tryptophan: The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[8][10][11] There are two isoforms of TPH: TPH1, found in peripheral tissues like the gut, and TPH2, which is expressed in the brain.[11][12]

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly converted to serotonin by the enzyme aromatic amino acid decarboxylase.[8][10]

The activity of TPH is highly dependent on the availability of its substrate, L-tryptophan.[8][10]

The Kynurenine Pathway: The Major Route of Tryptophan Metabolism

The majority of dietary L-tryptophan, estimated to be over 90%, is metabolized through the kynurenine pathway.[13] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[14][15][16][17]

-

Indoleamine 2,3-dioxygenase (IDO): IDO is an extrahepatic enzyme that is widely expressed and is induced by pro-inflammatory cytokines.[6][14] It plays a crucial role in immune modulation and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[14][15][16]

-

Tryptophan 2,3-dioxygenase (TDO): TDO is primarily found in the liver and its activity is induced by corticosteroids.[6][17]

The activation of the kynurenine pathway can lead to a depletion of the tryptophan pool available for serotonin synthesis, thereby indirectly regulating serotonergic activity.[6][18]

This compound: A Protected Dipeptide

This compound, also known as N-Benzyloxycarbonyl-L-tryptophyl-L-tryptophan, is a dipeptide composed of two L-tryptophan residues.[7] The N-terminus is protected by a benzyloxycarbonyl (Z) group.[7]

| Property | Value | Reference |

| CAS Number | 7432-21-5 | [19][20][21] |

| Molecular Formula | C19H18N2O4 | [19] |

| Molecular Weight | 338.36 g/mol | [19] |

| Primary Use | Peptide Synthesis | [7][22] |

Its primary application is as a building block in the synthesis of larger peptides, where the Z group serves as a protecting group to prevent unwanted reactions at the N-terminus during peptide coupling.[7]

Hypothetical Role of this compound in the Serotonin Pathway

While there is no direct evidence of this compound's involvement in the serotonin pathway, its structure as a tryptophan dipeptide warrants investigation into its potential as a modulator of the key enzymes in tryptophan metabolism. The presence of two tryptophan residues could potentially lead to interactions with the active sites of TPH or IDO/TDO.

Potential as an IDO/TDO Modulator

Given that IDO and TDO are the rate-limiting enzymes of the major tryptophan metabolic pathway[14][15][16], their modulation can significantly impact the availability of tryptophan for serotonin synthesis. This compound could potentially act as:

-

A competitive inhibitor: The dipeptide structure might allow it to bind to the active site of IDO or TDO, competing with L-tryptophan and thereby reducing the catabolism of tryptophan down the kynurenine pathway.

-

An allosteric modulator: It could bind to a site other than the active site, inducing a conformational change that alters the enzyme's activity.

By inhibiting IDO/TDO, this compound could theoretically increase the pool of L-tryptophan available for serotonin synthesis in the brain.

Potential as a TPH Modulator

The rate-limiting enzyme of the serotonin pathway, TPH[8][10][11], is another potential target. This compound could hypothetically:

-

Inhibit TPH activity: Similar to its potential interaction with IDO/TDO, it could act as a competitive or non-competitive inhibitor of TPH.

-

Act as a substrate: While less likely due to its modified structure, it's conceivable that TPH could interact with the dipeptide.

Modulation of TPH would have a direct impact on the rate of serotonin synthesis.

Proposed Experimental Protocols for a Self-Validating System

To investigate the hypothetical role of this compound, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of recombinant human IDO1 and TPH2.

Methodology:

-

Enzyme Source: Obtain commercially available recombinant human IDO1 and TPH2 enzymes.

-

Assay Principle (IDO1): A common method is to measure the production of N-formylkynurenine.[17] The assay can be performed by monitoring the absorbance of kynurenine at 321 nm after conversion from N-formylkynurenine.

-

Assay Principle (TPH2): TPH2 activity can be measured by quantifying the production of 5-HTP from L-tryptophan, often using HPLC with fluorescence or electrochemical detection.

-

Experimental Setup:

-

Procedure:

-

Incubate the enzyme with varying concentrations of this compound or control compounds.

-

Initiate the reaction by adding the substrate (L-tryptophan).

-

Stop the reaction after a defined time period.

-

Quantify the product formation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays

Objective: To assess the effect of this compound on tryptophan metabolism in a cellular context.

Methodology:

-

Cell Lines:

-

For IDO1: Use a cell line that expresses IDO1 upon stimulation, such as human peripheral blood mononuclear cells (PBMCs) or certain cancer cell lines (e.g., HeLa), stimulated with interferon-gamma (IFN-γ).[17]

-

For TPH2: Use a neuronal cell line that endogenously expresses TPH2, or a cell line engineered to overexpress TPH2.

-

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of L-tryptophan.

-

Measurement of Metabolites:

-

IDO1 Activity: Measure the concentration of kynurenine in the cell culture supernatant using HPLC or LC-MS/MS.

-

TPH2 Activity: Measure the intracellular levels of 5-HTP and serotonin using HPLC or LC-MS/MS.

-

-

Controls:

-

Positive Control: Known inhibitors for IDO1 and TPH2.

-

Negative Control: Vehicle-treated cells.

-

-

Data Analysis:

-

Determine the effect of this compound on the levels of kynurenine, 5-HTP, and serotonin.

-

Assess cell viability to rule out cytotoxic effects.

-

Conclusion and Future Directions

This technical guide has outlined the foundational knowledge of the serotonin pathway and presented a scientifically grounded, albeit hypothetical, framework for investigating the role of this compound. While currently recognized for its utility in peptide synthesis, its chemical nature as a tryptophan dipeptide suggests a potential for biological activity. The proposed experimental protocols provide a clear path for researchers to explore this potential.

Future studies could expand on these initial findings by:

-

Investigating the effects of this compound in more complex systems, such as primary neuronal cultures or in vivo animal models.

-

Exploring the structure-activity relationship by synthesizing and testing related tryptophan-containing dipeptides.

-

Elucidating the precise mechanism of action if this compound is found to be an effective modulator.

By systematically exploring the potential of compounds like this compound, the scientific community can continue to uncover novel tools and therapeutic strategies for modulating the intricate and vital serotonergic system.

References

-

Ano, Y., Ayabe, T., Ohya, R., Kondo, K., Kitaoka, S., & Furuyashiki, T. (2019). Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. Nutrients, 11(2), 348. [Link]

-

Ano, Y., Ayabe, T., Ohya, R., Kondo, K., Kitaoka, S., & Furuyashiki, T. (2019). Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. PubMed. [Link]

-

Wikipedia contributors. (2024, January 10). Tryptophan. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, December 28). Indoleamine 2,3-dioxygenase. In Wikipedia, The Free Encyclopedia. [Link]

-

Quora. (2025, January 23). What are the main substances synthesized by L-tryptophan in living organisms?. [Link]

-

Höglund, E., Øverli, Ø., & Winberg, S. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 158. [Link]

-

Richard, D. M., Dawes, M. A., Mathias, C. W., Acheson, A., Hill-Kapturczak, N., & Dougherty, D. M. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60. [Link]

-

WebMD. (n.d.). L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Rizzello, C. G., Tagliazucchi, D., Babini, E., Rutella, G. S., De Angelis, M., & Gobbetti, M. (2018). Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity. Molecules, 23(5), 1198. [Link]

-

Kumar, R. (2025, November 26). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Dr. Kumar Discovery. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Gasior, N., Słupski, J., & Gałecki, P. (2024). Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. Nutrients, 16(1), 157. [Link]

-

Mukherjee, S. (2021). Serotonin Pathway. In Encyclopedia. MDPI. [Link]

-

Höglund, E., Øverli, Ø., & Winberg, S. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. PubMed Central. [Link]

-

Bader, M. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & Therapeutics, 207, 107423. [Link]

-

Zeman, K., Vinarov, Z., & Tsinman, O. (2021). Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics, 221, 107746. [Link]

-

Wikipedia contributors. (2024, January 12). Serotonin. In Wikipedia, The Free Encyclopedia. [Link]

-

Johnson, T. S., & Munn, D. H. (2012). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. Frontiers in Immunology, 3, 6. [Link]

-

Aapptec Peptides. (n.d.). Z-Trp-OH [7432-21-5]. [Link]

-

Higashi, T., Ogawa, S., & Min, J. Z. (2017). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 22(11), 1989. [Link]

-

Chung, H. T., Choi, H., & Kim, Y. M. (2018). Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide. Proceedings of the National Academy of Sciences, 115(28), E6483–E6492. [Link]

-

Liu, Q., Yang, Q., Sun, W., Vogel, P., Heydorn, W., Yu, X. Q., Hu, Z., Yu, W., Jonas, B., Pineda, R., Calderon-Gay, V., Germann, M., O'Neill, E., Brommage, R., Cullinan, E., Platt, K., Wilson, A., Powell, D., Sands, A., … Shi, Z. C. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 47–55. [Link]

-

Jenkins, T. A., Nguyen, J. C., Polglaze, K. E., & Bertrand, P. P. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. [Link]

-

Aan het Rot, M., Benkelfat, C., & Young, S. N. (2006). Tryptophan depletion and serotonin loss in selective serotonin reuptake inhibitor-treated depression: an [(18)F] MPPF positron emission tomography study. Biological Psychiatry, 59(11), 1041–1047. [Link]

Sources

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 6. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. drkumardiscovery.com [drkumardiscovery.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 15. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scbt.com [scbt.com]

- 20. peptide.com [peptide.com]

- 21. chempep.com [chempep.com]

- 22. chemimpex.com [chemimpex.com]

Z-Trp-Trp-OH: A Versatile Precursor for the Next Generation of Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The dipeptide Z-Trp-Trp-OH, a molecule combining two tryptophan residues with a protective benzyloxycarbonyl (Z) group, is emerging as a critical precursor in the synthesis of novel therapeutic agents. Its inherent structural features, particularly the presence of the indole rings of the tryptophan units, provide a unique scaffold for the development of compounds targeting a range of diseases, most notably in the fields of oncology and neurodegenerative disorders. This guide offers a comprehensive overview of the synthesis, applications, and therapeutic potential of molecules derived from this versatile dipeptide.

The Strategic Importance of the Tryptophan-Tryptophan Motif

The Trp-Trp dipeptide motif is not merely a structural component; it is a key determinant of the biological activity of many peptides. The indole side chains of tryptophan can engage in a variety of non-covalent interactions, including hydrophobic, pi-pi stacking, and cation-pi interactions, which are crucial for molecular recognition and binding to biological targets. The strategic incorporation of the Trp-Trp motif can significantly enhance the stability, bioavailability, and efficacy of therapeutic peptides.

A notable example of the structural significance of the Trp-Trp pairing is the "tryptophan zipper," a motif that dramatically stabilizes β-hairpin conformations in peptides. This structural stabilization is a critical factor in designing peptides with well-defined three-dimensional structures, a prerequisite for potent and selective biological activity.

This compound as a Precursor for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors in Cancer Immunotherapy

A particularly promising application of this compound is in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has been identified as a critical regulator of immune responses. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive metabolites. This creates a state of immune tolerance that allows cancer cells to evade destruction by the immune system.

The inhibition of IDO1 has therefore emerged as a major strategy in cancer immunotherapy. By blocking the activity of IDO1, the immunosuppressive environment of the tumor can be reversed, thereby enhancing the efficacy of other immunotherapies such as checkpoint inhibitors. The indole structure of tryptophan is a logical starting point for the design of competitive IDO1 inhibitors, and this compound provides a readily available and versatile building block for the synthesis of such compounds.

Mechanism of Action of IDO1 and its Inhibition

The catalytic cycle of IDO1 involves the oxidative cleavage of the indole ring of tryptophan. Small molecule inhibitors can interfere with this process through various mechanisms, including direct competition with the substrate at the active site or by binding to the heme cofactor of the enzyme. The design of potent and selective IDO1 inhibitors often involves the modification of the tryptophan scaffold to enhance binding affinity and specificity.

Caption: General Solid-Phase Peptide Synthesis Workflow

Therapeutic Applications and Future Perspectives

The versatility of this compound as a precursor extends beyond IDO1 inhibitors. The unique properties of the tryptophan indole ring make it a valuable pharmacophore for targeting a variety of biological processes.

Neurodegenerative Diseases

Tryptophan and its metabolites play a crucial role in neurotransmission and have been implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Peptides and small molecules derived from this compound are being investigated for their potential to modulate protein aggregation, reduce oxidative stress, and restore neuronal function.

Antimicrobial Agents

The hydrophobic and aromatic nature of the tryptophan side chain is a key feature of many antimicrobial peptides. The incorporation of the Trp-Trp motif can enhance the membrane-disrupting activity of these peptides, making them effective against a broad spectrum of bacteria and fungi.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target | Potential Mechanism of Action |

| Oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of tryptophan catabolism, reversal of immune suppression |

| Neurodegenerative Diseases | Amyloid-beta, Tau protein | Inhibition of protein aggregation, reduction of oxidative stress |

| Infectious Diseases | Bacterial and fungal cell membranes | Disruption of membrane integrity |

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a new generation of therapeutic agents. Its unique structural features, particularly the presence of the Trp-Trp motif, provide a powerful platform for the design of compounds with enhanced stability, bioavailability, and biological activity. The successful development of IDO1 inhibitors for cancer immunotherapy highlights the immense potential of this dipeptide in modern drug discovery. Further research into the synthesis and biological evaluation of this compound derivatives is poised to unlock new therapeutic opportunities for a wide range of diseases.

References

-

Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules. [Link]

-

Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology. [Link]

- Tryptophan zippers: Stable, monomeric β-hairpins.

- Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology.

-

This compound Product Page. MySkinRecipes. [Link]

- Patents involving tryptophan-containing peptides.

A Deep Dive into Protein-Ligand Interactions: A Technical Guide to Investigating Z-Trp-Trp-OH Binding Dynamics

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the interactions between proteins and the dipeptide Z-Trp-Trp-OH. Moving beyond rote protocols, we delve into the rationale behind experimental design, ensuring a robust and self-validating approach to characterizing these molecular partnerships. This document will explore the foundational principles of this compound's interaction potential, detail key analytical techniques with step-by-step methodologies, and provide insights into the interpretation of the data generated.

The Significance of the Tryptophan Dipeptide Motif

This compound, or N-benzyloxycarbonyl-L-tryptophyl-L-tryptophan, is a protected dipeptide that serves as a valuable tool in biochemical and pharmaceutical research. The core of its interactive potential lies in the two tryptophan residues. The indole side chains of tryptophan are the largest among the 20 common amino acids and are uniquely suited for a variety of non-covalent interactions that are critical for protein structure and function. These interactions include:

-

Hydrophobic Interactions: The large, nonpolar indole ring readily participates in hydrophobic interactions, a primary driving force in protein folding and ligand binding.

-

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with other aromatic residues within a protein's binding pocket, such as phenylalanine, tyrosine, or another tryptophan. These interactions contribute significantly to binding affinity and specificity.[1][2][3]

-

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, forming crucial connections with backbone carbonyls or side-chain acceptors in a protein.[4]

-

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine and arginine, further stabilizing the protein-ligand complex.

The repetition of the tryptophan motif in this compound can amplify these effects, potentially leading to high-affinity and specific binding to protein targets. This dipeptide can serve as a structural mimic of recognition motifs in larger proteins, making it an excellent candidate for modulating protein-protein interactions (PPIs).

A Case Study: Targeting the Angiotensin-Converting Enzyme (ACE) C-Domain

To illustrate the practical application of the techniques described in this guide, we will consider a representative example: the inhibition of the C-domain of Angiotensin-Converting Enzyme (ACE) by tryptophan-containing dipeptides. While direct studies on this compound with ACE are not extensively published, research has shown that dipeptides like Ile-Trp and Val-Trp are selective and competitive inhibitors of the ACE C-domain, which plays a crucial role in blood pressure regulation.[5] This makes tryptophan-containing dipeptides, including this compound, promising candidates for the development of novel antihypertensive agents.

Core Investigative Techniques

A multi-faceted approach is essential for a thorough investigation of this compound's interaction with a protein target. The following techniques provide complementary information on binding affinity, kinetics, thermodynamics, and specificity.

Affinity Chromatography: The First Step in Identifying and Purifying Binding Partners

Affinity chromatography is a powerful technique for isolating a protein that binds to a specific ligand, in this case, a this compound analogue. The principle is based on the reversible interaction between the immobilized ligand and its binding partner in a complex mixture.

Causality Behind Experimental Choices: The choice of the matrix, the linker arm, and the immobilization chemistry is critical for the success of affinity chromatography. A long, flexible linker arm is often used to minimize steric hindrance and allow the immobilized dipeptide to freely interact with the target protein. The immobilization should occur through a part of the molecule that is not involved in the binding interaction to preserve its native conformation.

Self-Validating System: The specificity of the elution step validates the interaction. Elution with a high concentration of free this compound should displace the bound protein, confirming that the interaction is specific to the dipeptide. A control column with an unrelated immobilized molecule should not bind the target protein.

Experimental Protocol: Affinity Chromatography

-

Matrix Preparation:

-

Select an appropriate matrix (e.g., agarose beads).

-

Activate the matrix to introduce reactive groups for ligand coupling.

-

Couple a this compound analogue (with a free amine or carboxyl group for linkage) to the activated matrix via a stable covalent bond.

-

Block any remaining active sites on the matrix to prevent non-specific binding.

-

-

Column Packing and Equilibration:

-

Pack the affinity matrix into a chromatography column.

-

Equilibrate the column with a binding buffer that promotes the interaction (e.g., phosphate-buffered saline, PBS).

-

-

Sample Application:

-

Apply the protein mixture (e.g., cell lysate) to the column at a flow rate that allows for sufficient interaction time.

-

-

Washing:

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound protein by changing the buffer conditions to disrupt the interaction. This can be achieved by:

-

Competitive Elution: Adding a high concentration of free this compound to the buffer.

-

Non-specific Elution: Changing the pH or ionic strength of the buffer.

-

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE to identify the purified protein.

-

Confirm the identity of the protein by mass spectrometry or Western blotting.

-

Diagram: Affinity Chromatography Workflow

Sources

- 1. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan-containing dipeptides are C-domain selective inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Investigating the Pro-Apoptotic Potential of Z-Trp-Trp-OH in Cancer Cell Line Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential anti-cancer properties of the synthetic dipeptide Z-Trp-Trp-OH. We will move beyond a simple recitation of protocols to build a logical, evidence-based narrative for evaluating this compound, from initial hypothesis to detailed experimental validation. Our approach is grounded in establishing a self-validating experimental workflow that explains not just the "how," but the critical "why" behind each methodological choice.

Section 1: Introduction - Tryptophan Metabolism, A Double-Edged Sword in Oncology

Tryptophan (Trp), an essential amino acid, is a critical component in protein synthesis. However, its metabolic pathways play a far more complex and often contradictory role in cancer biology.[1][2] The majority of free Trp is catabolized via the kynurenine pathway, which can promote an immunosuppressive tumor microenvironment, thereby aiding tumor growth and immune evasion.[3][4] This has made enzymes like indoleamine-2,3-dioxygenase (IDO) significant targets for cancer immunotherapy.[3]

Conversely, select tryptophan derivatives and related peptide structures have demonstrated potential as anti-tumor agents, capable of inducing cell cycle arrest and apoptosis.[5][6] This duality positions novel tryptophan-containing compounds like this compound as intriguing candidates for investigation. This compound is a synthetic dipeptide composed of two tryptophan residues, with its N-terminus protected by a benzyloxycarbonyl (Z) group.[7][8] While primarily designed as a building block for peptide synthesis, its structure warrants investigation into its potential bioactivity.

This guide outlines a hypothetical, yet scientifically rigorous, investigation into whether this compound can exploit a therapeutic window by inducing programmed cell death, or apoptosis, in cancer cells. We will focus on the intrinsic, or mitochondrial, pathway of apoptosis—a central and highly regulated mechanism of cell death that is often dysregulated in cancer.[9][10]

Section 2: The Intrinsic Apoptosis Pathway - A Proposed Mechanism for this compound

Apoptosis is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer.[11][12] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint controlling mitochondrial integrity.[13][14][15] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[16]

Our central hypothesis is that this compound, or a cellular metabolite thereof, shifts the balance within the Bcl-2 protein family to favor apoptosis. This triggers a cascade of events:

-

Modulation of Bcl-2 Family Proteins: The compound may downregulate anti-apoptotic proteins like Bcl-2 or upregulate pro-apoptotic proteins like Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family balance leads to the formation of pores in the mitochondrial outer membrane.[16][17]

-

Cytochrome c Release: With the mitochondrial membrane compromised, apoptogenic factors, most notably cytochrome c, are released into the cytoplasm.[17][18]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates the initiator caspase, Caspase-9.[10][19]

-

Executioner Caspase Cascade: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3.[11][20]

-

Substrate Cleavage and Cell Death: Active Caspase-3 is the key executioner, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[21]

This proposed signaling cascade provides a clear, testable framework for our investigation.

Section 3: A Self-Validating Experimental Workflow

To robustly test our hypothesis, we will employ a multi-tiered experimental approach. This workflow is designed to be self-validating, where the results of foundational assays inform and are confirmed by more detailed mechanistic studies.

Sources

- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Tryptophan Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of tryptophan metabolism in cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Tryptophan Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. bosterbio.com [bosterbio.com]

- 18. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abeomics.com [abeomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Maze: A Technical Guide to Novel Peptide Discovery with Z-Trp-Trp-OH

Foreword: The Power of Pre-organization in Peptide Discovery

In the intricate world of drug discovery, the pursuit of novel peptide therapeutics is both promising and challenging. Peptides offer remarkable specificity and potency, yet their inherent flexibility can be a double-edged sword, often leading to decreased binding affinity and susceptibility to proteolytic degradation.[1] This guide introduces a powerful strategy to overcome these hurdles: the use of a conformationally constrained dipeptide, N-benzyloxycarbonyl-L-tryptophyl-L-tryptophan (Z-Trp-Trp-OH), as a foundational scaffold.

By starting with a semi-rigid building block, we can pre-organize a peptide library into a more defined conformational space. This approach is designed to minimize the entropic penalty of binding, thereby increasing the probability of identifying high-affinity ligands for even the most challenging protein targets.[2] This document provides an in-depth, practical framework for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the critical reasoning behind each experimental choice. We will explore the complete workflow, from the chemical principles underpinning the scaffold's design to the synthesis, screening, and validation of novel peptide candidates.

PART 1: The Core Principle: Why a this compound Scaffold?

The selection of this compound is a strategic choice rooted in fundamental principles of medicinal chemistry and molecular recognition. The utility of this scaffold is built on three key pillars:

-

Conformational Rigidity: The inherent flexibility of linear peptides is a primary obstacle to achieving high binding affinity.[1] The bulky indole side chains of the two adjacent tryptophan residues create significant steric hindrance, forcing the dipeptide backbone into a more rigid, predictable conformation. This pre-organization is highly advantageous, as it reduces the entropic cost required for the peptide to adopt its bioactive conformation upon binding to a target.[2][3]

-

Pharmacophore Presentation: The tryptophan side chain itself is a privileged motif in molecular recognition. Its large, aromatic indole ring system is adept at forming crucial interactions—such as hydrophobic, pi-pi stacking, and cation-pi interactions—that are often found at the core of protein-protein interfaces.[4] Using the Trp-Trp unit as a scaffold effectively creates a "molecular recognition element" from which a diverse array of other amino acid side chains can be projected, systematically probing the topology of a target's binding site.[5][6]

-

Synthetic Versatility: The this compound molecule is perfectly tailored for modern solid-phase peptide synthesis (SPPS).[7]

-

The N-terminal benzyloxycarbonyl (Z or Cbz) group is a classic, robust protecting group that is stable to the Fmoc-deprotection conditions used for chain elongation but can be readily removed during the final acid-mediated cleavage from the resin.

-

The C-terminal carboxylic acid allows for straightforward coupling to a variety of amine-functionalized resins, initiating the synthesis process.

-

The indole rings, while providing structural rigidity, can also serve as sites for late-stage diversification, allowing for the creation of even more complex and unique chemical entities.[4][8]

-

PART 2: The Integrated Discovery Workflow

The path from the this compound scaffold to a validated lead compound is a systematic, multi-phase process. It begins with the chemical synthesis of a diverse library of molecules and progresses through rigorous biological screening and validation.

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An engineered tryptophan zipper-type peptide as a molecular recognition scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Trp cage motif as a scaffold for the display of a randomized peptide library on bacteriophage T7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

Preliminary screening of Z-Trp-trp-OH derivatives

An In-Depth Technical Guide to the Preliminary Screening of Z-Trp-Trp-OH Derivatives

Authored by: A Senior Application Scientist

Abstract